molecular formula C16H26N2O B1429713 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine CAS No. 1432681-59-8

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Katalognummer: B1429713
CAS-Nummer: 1432681-59-8
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: CSSVUAGVDPMDRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Structural Context

Chemical Classification within Phenethylamine Derivative Family

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine belongs to the substituted phenethylamine class, characterized by a phenyl ring linked to an ethylamine sidechain. Substitutions at the phenyl ring, ethyl chain, or amino group define its pharmacological and physicochemical properties. Specifically, this compound features:

  • A pyrrolidine ring constrained at the ethylamine terminus.
  • 3,4-Dimethyl substitutions on the pyrrolidine moiety.
  • A para-ethoxy linkage connecting the phenyl ring to the pyrrolidine.

These modifications position it within the pyrrolidine-constrained phenethylamine subclass, notable for enhanced conformational rigidity and receptor-binding specificity compared to linear analogs.

Structural Feature Role in Phenethylamine Scaffold
Phenyl ring Core aromatic system enabling π-π interactions with biological targets.
Ethylamine sidechain Facilitates neurotransmitter-like activity via amine group interactions.
Pyrrolidine constraint Reduces rotational freedom, improving target selectivity and metabolic stability.
3,4-Dimethyl groups Modulate steric hindrance and lipophilicity, influencing membrane permeability.

Nomenclature and Molecular Identity (CAS 1432681-65-6)

The compound’s systematic IUPAC name, This compound , reflects its substituents:

  • Pyrrolidin-1-yl : A five-membered saturated ring with one nitrogen atom.
  • 3,4-Dimethyl : Methyl groups at positions 3 and 4 of the pyrrolidine.
  • Ethoxy linkage : An oxygen atom bridging the phenyl ring and pyrrolidine via a two-carbon chain.

Its CAS registry number (1432681-65-6) uniquely identifies the dihydrochloride salt form, commonly used in pharmacological studies to enhance solubility.

Historical Development of Pyrrolidine-Containing Phenethylamines

The integration of pyrrolidine into phenethylamines emerged from efforts to optimize drug candidates for central nervous system (CNS) and metabolic targets:

  • Early phenethylamines : Mescaline (1897) and amphetamine (1887) established the scaffold’s versatility but lacked selectivity.
  • Pyrrolidine constraints : Introduced in the 2000s to reduce off-target effects. For example, pyrrolidine-constrained DPP4 inhibitors demonstrated >400-fold potency improvements over lead compounds by stabilizing bioactive conformations.
  • 3,4-Dimethyl substitutions : Added to fine-tune steric and electronic properties, as seen in prolintane (a stimulant) and α-PVP (a cathinone derivative).

This compound represents a convergence of these design principles, aiming to balance target affinity and pharmacokinetics.

Significance in Chemical Structure-Property Relationship Studies

The compound’s structure highlights key principles in medicinal chemistry:

Conformational Restriction

The pyrrolidine ring limits rotational freedom, favoring binding to G-protein-coupled receptors (GPCRs) and enzymes like DPP4. X-ray crystallography studies show that constrained analogs maintain optimal distances between pharmacophoric groups.

Electronic and Steric Effects
  • Ethoxy linkage : Enhances solubility via oxygen’s polarity while maintaining aromatic interactions.
  • 3,4-Dimethyl groups : Increase lipophilicity (logP ≈ 2.1) and block metabolic oxidation at the pyrrolidine ring.
Structural Modification Impact on Properties
Pyrrolidine constraint - Reduces entropic penalty during binding
- Improves metabolic stability.
Ethoxy linker - Balances hydrophilicity and aromatic stacking
- Extends half-life in vivo.
3,4-Dimethyl substitution - Shields pyrrolidine from cytochrome P450 oxidation
- Enhances blood-brain barrier penetration.

These insights guide the rational design of phenethylamine derivatives for therapeutic applications, particularly in diabetes and CNS disorders.

Eigenschaften

IUPAC Name

2-[4-[2-(3,4-dimethylpyrrolidin-1-yl)ethoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-18(12-14(13)2)9-10-19-16-5-3-15(4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSVUAGVDPMDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCOC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine, also known by its CAS number 1432681-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and potential therapeutic applications.

The molecular formula of this compound is C16H26N2OC_{16}H_{26}N_{2}O, with a molecular weight of 262.39 g/mol. The compound features a pyrrolidine moiety, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the desired structure. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine structures often exhibit neuropharmacological properties. For instance, derivatives of 3,4-dimethylpyrrolidine have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, compounds similar in structure to this compound have demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines . These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds with similar frameworks:

Compound Cell Line IC50 Value (µM) Notes
Compound AMDA-MB-2315.0Strong cytotoxicity observed
Compound BSUIT-210.0Moderate activity
Compound CHT-297.5More potent than control

These studies highlight the potential of structurally related compounds in cancer therapy and underscore the importance of further research into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound belongs to a class of arylalkylamines with nitrogen-containing heterocycles. Below is a detailed comparison with analogs, emphasizing structural variations, synthetic pathways, and inferred pharmacological properties.

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride
  • Structure : Differs by lacking the 3,4-dimethyl substitution on the pyrrolidine ring.
  • Molecular formula : C₁₄H₂₄Cl₂N₂O (vs. C₁₆H₂₈Cl₂N₂O for the target compound, assuming dihydrochloride salt).
  • However, the dimethyl groups in the target compound could improve metabolic stability .
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • Structure : Features an ethylphenyl group instead of the ethoxy-linked phenyl ring.
  • Molecular formula : C₁₄H₂₂N₂.
  • Key difference : The ethyl substitution alters electronic properties (electron-donating vs. ethoxy’s mixed electronic effects), which may influence lipophilicity and blood-brain barrier penetration .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine
  • Structure : Replaces the pyrrolidine-ethoxy group with a trifluoroethoxy substituent.
  • Molecular formula: C₁₀H₁₂F₃NO.
2-[4-(Methylsulfanyl)phenyl]ethan-1-amine
  • Structure : Substitutes the pyrrolidine-ethoxy group with a methylsulfanyl (SCH₃) moiety.
  • Molecular formula : C₉H₁₃NS.
  • Pharmacological note: The thioether group may confer antioxidant properties but reduce selectivity for amine receptors compared to the target compound’s pyrrolidine .
Table 1: Structural and Functional Comparison
Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Pharmacological Inference
Target Compound (dihydrochloride) 3,4-Dimethylpyrrolidine-ethoxy C₁₆H₂₈Cl₂N₂O ~363.3 Enhanced metabolic stability
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine Pyrrolidine-ethoxy C₁₄H₂₄Cl₂N₂O 339.3 Higher receptor accessibility
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine Ethylphenyl, pyrrolidine C₁₄H₂₂N₂ 218.3 Increased lipophilicity
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Trifluoroethoxy C₁₀H₁₂F₃NO 219.2 Electron-withdrawing effects
Receptor Interaction Hypotheses
  • The 3,4-dimethylpyrrolidine group may enhance binding to G protein-coupled receptors (GPCRs) due to its rigid conformation and hydrophobic interactions, as seen in related α7 nicotinic receptor antagonists .
  • Compared to non-methylated analogs (e.g., ), the target compound’s methyl groups could reduce off-target effects by limiting conformational flexibility.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine?

Answer:
A common approach involves sequential alkylation and amination steps. For example:

Alkylation : React 3,4-dimethylpyrrolidine with a bromoethyl intermediate (e.g., 1-bromo-2-ethoxyethane) under basic conditions (e.g., potassium carbonate) to form the ethoxy-pyrrolidine moiety.

Coupling : Attach the pyrrolidine-ethoxy intermediate to a phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Amination : Introduce the ethanamine group using reductive amination or nitrile reduction.
Key considerations include optimizing reaction solvents (e.g., anhydrous THF) and monitoring intermediates via TLC or LC-MS .

Basic: Which analytical methods are suitable for validating the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and crystallinity .

Advanced: How can researchers investigate the environmental fate of this compound in ecological risk assessments?

Answer:
Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) and soil sorption coefficient (Koc_{oc}) to predict bioavailability.

Degradation Studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) experiments to identify degradation products.

Biotransformation : Use microbial cultures (e.g., Pseudomonas spp.) to assess aerobic/anaerobic metabolic pathways.

Modeling : Apply fugacity models (e.g., EQC, SimpleBox) to simulate distribution in air, water, and soil compartments .

Advanced: What experimental strategies are recommended for studying receptor-ligand interactions involving this compound?

Answer:

  • Binding Assays : Use radiolabeled (3^3H/14^14C) or fluorescent derivatives in competitive binding assays with target receptors (e.g., GPCRs).
  • Molecular Dynamics (MD) : Simulate docking poses with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.
  • Functional Assays : Measure intracellular cAMP or calcium flux in HEK293 cells transfected with receptor plasmids.
  • Mutagenesis : Identify critical binding residues by alanine-scanning mutations in receptor homology models .

Basic: How does the 3,4-dimethylpyrrolidine moiety influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The dimethyl groups increase logP, enhancing blood-brain barrier permeability.
  • Conformational Rigidity : The pyrrolidine ring restricts rotational freedom, potentially improving receptor selectivity.
  • Basicity : The tertiary amine (pKa ~9.5) affects solubility and protonation state under physiological conditions.
    Validate via pH-dependent solubility assays and computational tools like MarvinSketch .

Advanced: What methodologies are effective for impurity profiling during scale-up synthesis?

Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), acid/base (0.1M HCl/NaOH), and oxidants (H2_2O2_2) to generate degradation products.
  • LC-MS/MS : Use a Q-TOF system to identify impurities (e.g., N-oxide derivatives or dealkylated byproducts).
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/USP monographs) for quantification .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or cyclopropyl groups).

Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic effects with activity.

In Vivo Screening : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life).

Toxicity Profiling : Assess hepatotoxicity in HepG2 cells and cardiotoxicity via hERG channel inhibition assays .

Basic: What precautions are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Reactant of Route 2
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.